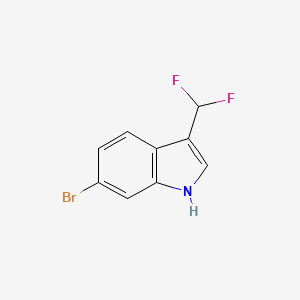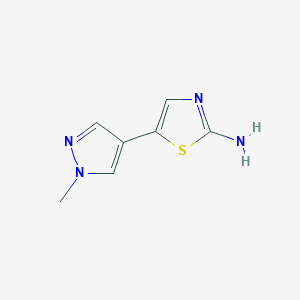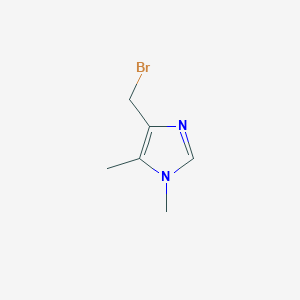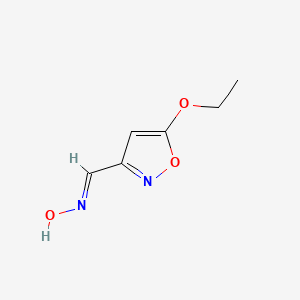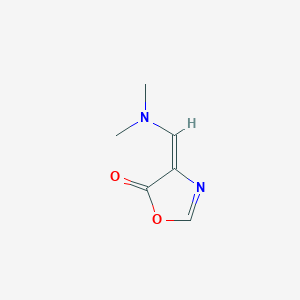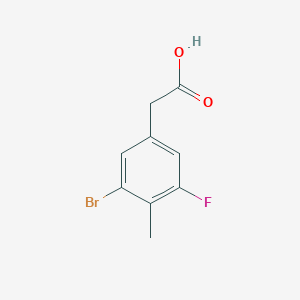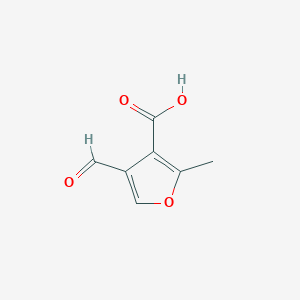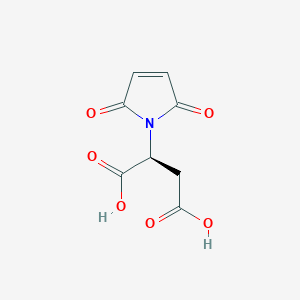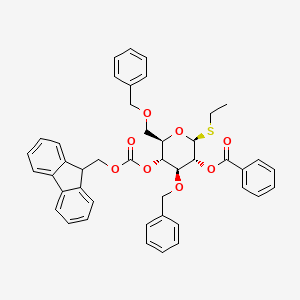
(2S,3R,4S,5R,6R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-4-(benzyloxy)-6-((benzyloxy)methyl)-2-(ethylthio)tetrahydro-2H-pyran-3-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S,3R,4S,5R,6R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-4-(benzyloxy)-6-((benzyloxy)methyl)-2-(ethylthio)tetrahydro-2H-pyran-3-yl benzoate is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including benzyloxy, ethylthio, and benzoate, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R,6R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-4-(benzyloxy)-6-((benzyloxy)methyl)-2-(ethylthio)tetrahydro-2H-pyran-3-yl benzoate involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the tetrahydro-2H-pyran ring, followed by the introduction of the benzyloxy and ethylthio groups. The final steps involve the attachment of the benzoate group and the fluorenylmethoxycarbonyl (Fmoc) protecting group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, would be essential to ensure the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,4S,5R,6R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-4-(benzyloxy)-6-((benzyloxy)methyl)-2-(ethylthio)tetrahydro-2H-pyran-3-yl benzoate: can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzoate group can be reduced to a benzyl alcohol.
Substitution: The benzyloxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group would yield a sulfoxide or sulfone, while reduction of the benzoate group would produce benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
(2S,3R,4S,5R,6R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-4-(benzyloxy)-6-((benzyloxy)methyl)-2-(ethylthio)tetrahydro-2H-pyran-3-yl benzoate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S,3R,4S,5R,6R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-4-(benzyloxy)-6-((benzyloxy)methyl)-2-(ethylthio)tetrahydro-2H-pyran-3-yl benzoate involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the benzyloxy groups may interact with hydrophobic pockets in proteins, while the ethylthio group could form covalent bonds with cysteine residues.
Vergleich Mit ähnlichen Verbindungen
(2S,3R,4S,5R,6R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-4-(benzyloxy)-6-((benzyloxy)methyl)-2-(ethylthio)tetrahydro-2H-pyran-3-yl benzoate: can be compared with other similar compounds, such as:
(2S,3R,4S,5R,6R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-4-(benzyloxy)-6-((benzyloxy)methyl)-2-(methylthio)tetrahydro-2H-pyran-3-yl benzoate: Similar structure but with a methylthio group instead of an ethylthio group.
(2S,3R,4S,5R,6R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-4-(benzyloxy)-6-((benzyloxy)methyl)-2-(ethylthio)tetrahydro-2H-pyran-3-yl acetate: Similar structure but with an acetate group instead of a benzoate group.
These comparisons highlight the unique features of This compound , such as its specific functional groups and their potential interactions with biological targets.
Eigenschaften
Molekularformel |
C44H42O8S |
|---|---|
Molekulargewicht |
730.9 g/mol |
IUPAC-Name |
[(2S,3R,4S,5R,6R)-2-ethylsulfanyl-5-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl] benzoate |
InChI |
InChI=1S/C44H42O8S/c1-2-53-43-41(51-42(45)32-20-10-5-11-21-32)40(48-27-31-18-8-4-9-19-31)39(38(50-43)29-47-26-30-16-6-3-7-17-30)52-44(46)49-28-37-35-24-14-12-22-33(35)34-23-13-15-25-36(34)37/h3-25,37-41,43H,2,26-29H2,1H3/t38-,39-,40+,41-,43+/m1/s1 |
InChI-Schlüssel |
XIBAURCVNLJBSH-ABYWANGZSA-N |
Isomerische SMILES |
CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OCC6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
Kanonische SMILES |
CCSC1C(C(C(C(O1)COCC2=CC=CC=C2)OC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OCC6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-1-(2-nitrobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12868415.png)


